2-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-CHLOROPHENYL)-1-METHYL-2-OXOETHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like chlorophenyl, difluoromethoxy, and benzothieno-pyrimidinone makes it a compound of interest for researchers.
Preparation Methods
The synthesis of 2-{[2-(4-CHLOROPHENYL)-1-METHYL-2-OXOETHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothieno-pyrimidinone core, followed by the introduction of the chlorophenyl and difluoromethoxy groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfur and aromatic rings makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, using reagents such as halogens or nucleophiles like amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include modified aromatic rings or altered functional groups.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-1-METHYL-2-OXOETHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like chlorophenyl and difluoromethoxy allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include those with benzothieno-pyrimidinone cores or similar functional groups. Examples include:
- 2-{[2-(4-CHLOROPHENYL)ETHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-{[2-(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
These compounds share similar structural features but may differ in their specific reactivity and applications, highlighting the uniqueness of 2-{[2-(4-CHLOROPHENYL)-1-METHYL-2-OXOETHYL]SULFANYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE.
Properties
Molecular Formula |
C26H21ClF2N2O3S2 |
---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H21ClF2N2O3S2/c1-14(22(32)15-6-8-16(27)9-7-15)35-26-30-23-21(19-4-2-3-5-20(19)36-23)24(33)31(26)17-10-12-18(13-11-17)34-25(28)29/h6-14,25H,2-5H2,1H3 |
InChI Key |
FOIAENAQGSKZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)SC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC(F)F |
Origin of Product |
United States |
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